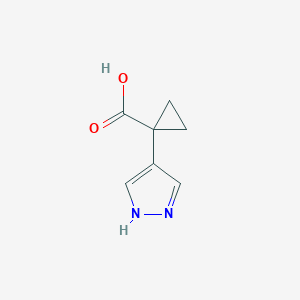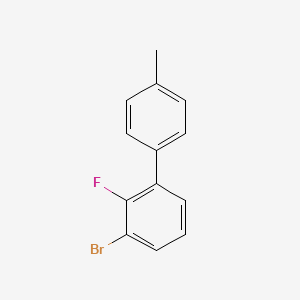
1-Bromo-2-fluoro-3-(4-methylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-fluoro-3-(4-methylphenyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, fluorine, and a methyl-substituted phenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-fluoro-3-(4-methylphenyl)benzene can be synthesized through various methods, including:
Electrophilic Aromatic Substitution: This method involves the bromination and fluorination of a methyl-substituted benzene ring. The reaction typically uses bromine (Br2) and a fluorinating agent such as Selectfluor under controlled conditions to achieve the desired substitution pattern.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of a boronic acid derivative with a halogenated aromatic compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-3-(4-methylphenyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura, Stille, and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Amines, thiols, or other substituted aromatic compounds.
Cross-Coupling Reactions: Biaryl compounds or extended aromatic systems.
Oxidation: Ketones or carboxylic acids.
Reduction: Dehalogenated aromatic compounds.
Scientific Research Applications
1-Bromo-2-fluoro-3-(4-methylphenyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials such as liquid crystals and polymers with specific electronic properties.
Pharmaceuticals: It is a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Chemical Biology: The compound is used in the study of biological pathways and the development of chemical probes for biological research.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-(4-methylphenyl)benzene in chemical reactions involves:
Electrophilic Aromatic Substitution: The bromine and fluorine atoms act as electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack.
Cross-Coupling Reactions: The palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Nucleophilic Substitution: The bromine atom is displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
1-Bromo-2-fluoro-4-methylbenzene: Positional isomer with the methyl group in a different position, affecting its chemical properties and reactivity.
1-Bromo-3-fluorobenzene: Another positional isomer with different substitution patterns and reactivity.
Uniqueness
1-Bromo-2-fluoro-3-(4-methylphenyl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in selective organic transformations and the synthesis of specialized compounds.
Properties
Molecular Formula |
C13H10BrF |
|---|---|
Molecular Weight |
265.12 g/mol |
IUPAC Name |
1-bromo-2-fluoro-3-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H10BrF/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13(11)15/h2-8H,1H3 |
InChI Key |
VGKALXRGJAZXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


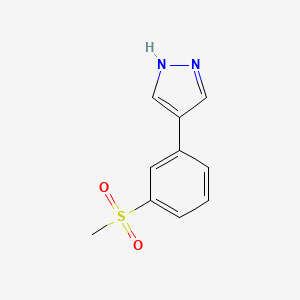

![N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15316995.png)
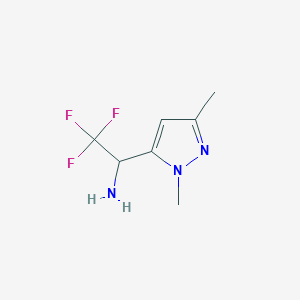
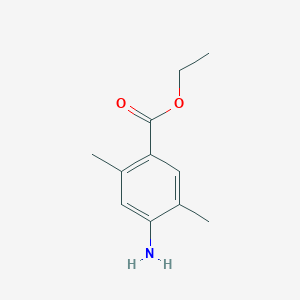
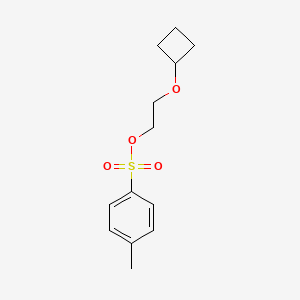
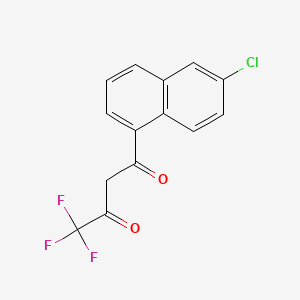
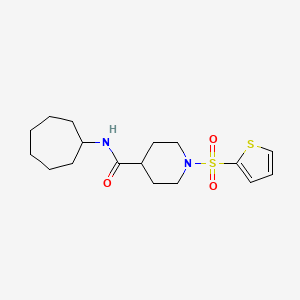
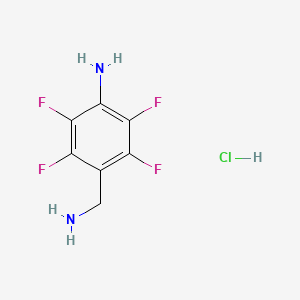
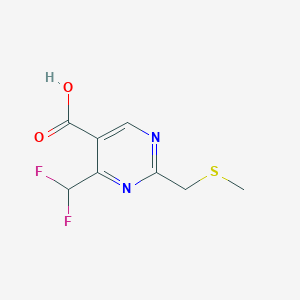
![[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)
![2-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15317058.png)

